2-Heptylfuran

Descripción

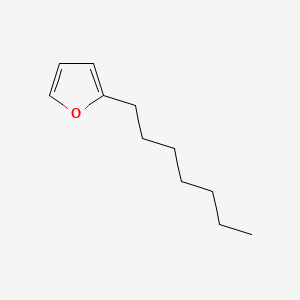

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-heptylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTUFJXTYNLISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063187 | |

| Record name | 2-Heptylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS], Colourless to yellowish liquid; Nutty, coffee-like aroma | |

| Record name | 2-Heptylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.866 | |

| Record name | 2-Heptylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1483/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3777-71-7 | |

| Record name | 2-Heptylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W55A39QXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Research Overview of 2 Heptylfuran

Contextualization within Furan (B31954) Chemistry Research

Furan chemistry is a significant area of research, particularly in the context of utilizing renewable resources. Furans, including derivatives like 2-Heptylfuran, can be derived from plant saccharides through processes such as acid-catalyzed dehydration. uliege.beeucalyptus.com.br This positions furan chemistry as a key field in the development of bio-based materials and chemicals, offering an alternative to those derived from fossil fuels. eucalyptus.com.br

Research in furan chemistry encompasses the synthesis of various furan derivatives and the exploration of their applications. This includes the polymerization of furan monomers to create novel materials with functional properties, such as conjugated oligomers, photosensitive polymers, and thermally reversible networks. eucalyptus.com.br The furan heterocycle's reactivity, particularly its ability to act as a diene in Diels-Alder reactions, is a specific feature exploited in polymer chemistry research. eucalyptus.com.br

Alkylfurans, as a class of furan derivatives, are frequently studied due to their presence in various natural sources and their formation during thermal processing of food. nih.govrestek.comeurofins.de Research in this area often focuses on their identification, formation pathways, and potential biological activities. restek.comeurofins.de

Significance of this compound as a Research Subject

This compound holds significance as a research subject due to its occurrence in nature, its formation as a thermal degradation product, and its reported biological activities. It has been identified in various natural sources, including Hypoxylon investiens and Cichorium endivia. nih.gov It is also a known component of the aroma profiles of certain foods, particularly those subjected to thermal processing, such as roast beef and cooked seafood. ebi.ac.ukresearchgate.net

Research into this compound includes its role as a flavoring agent, contributing to nutty, cocoa, and roasted notes. nih.govresearchgate.net Studies have investigated its formation during thermal reactions in food processing, noting its presence in cooked clam soup and its association with cocoa and roasted nut odors when produced at specific temperatures. researchgate.net

Furthermore, this compound has been a subject of research regarding its potential biological properties. It has been reported to act as an effective inhibitor of chemical induced carcinogenesis. nih.govebi.ac.ukcontaminantdb.ca Studies in animal models have explored its ability to induce increased activity of detoxifying enzymes, such as glutathione (B108866) S-transferase (GST), in various tissues. nih.govtandfonline.com This enzymatic induction is a mechanism by which some compounds can inhibit tumorigenesis. tandfonline.com Research has also indicated a potential role for this compound as a plant growth regulator and a fungal and mammalian metabolite. nih.govebi.ac.uk

The study of this compound contributes to a broader understanding of alkylfurans, their presence in the environment and food, and their potential impact. Research methodologies for analyzing furan and alkylfurans in food commodities, such as SPME Arrow GC-MS, are being developed and refined to better characterize their occurrence and levels. restek.comsepscience.com

Detailed research findings related to this compound's properties and occurrences are summarized in the tables below.

Table 1: Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical Description | Colorless to yellowish liquid | nih.gov |

| Aroma | Nutty, coffee-like | nih.gov |

| Boiling Point | 209.00 to 210.00 °C at 760.00 mm Hg | nih.gov |

| Solubility in Water | Insoluble | nih.gov |

| Density | 0.860-0.866 | nih.gov |

| Refractive Index | 1.446-1.452 | nih.gov |

| Molecular Weight | 166.26 g/mol | nih.gov |

| Molecular Formula | C11H18O | nih.gov |

Table 2: Reported Occurrences of this compound

| Source | Type | Notes | Source |

| Hypoxylon investiens | Fungal Metabolite | Data available | nih.gov |

| Cichorium endivia | Plant Metabolite | Data available | nih.gov |

| Roast Beef | Aroma Compound | Formed during roasting process | ebi.ac.uktandfonline.com |

| Cooked Ruditapes philippinarum soup | Volatile Compound | Produced in thermal reaction at 140 °C, associated with cocoa and roasted nut odors | researchgate.net |

| Shrimp Paste | Flavoring Compound | Detected in seasoning samples | researchgate.net |

| Tea (Cyclocarya paliurus) | Volatile Compound | Produced in thermal reaction at 140°C, content decreased at higher temperatures | pan.olsztyn.plpan.olsztyn.pl |

| Hazelnut | Natural Occurrence | Quantitative data available (0.115–2.412 mg/kg) | nih.gov |

| Shrimps | Natural Occurrence | Quantitative data available (0.011 mg/kg) | nih.gov |

| Barley | Natural Occurrence | Identified qualitatively | nih.gov |

| Beef | Natural Occurrence | Identified qualitatively | nih.gov |

| Coffee | Natural Occurrence | Identified qualitatively | nih.gov |

| Fish | Natural Occurrence | Identified qualitatively | nih.gov |

| Soybean | Natural Occurrence | Identified qualitatively | nih.gov |

Table 3: Summary of Selected Research Findings Related to this compound

| Research Area | Key Findings | Source |

| Inhibition of Carcinogenesis | Reported as an effective inhibitor of chemical induced carcinogenesis. nih.govebi.ac.ukcontaminantdb.ca Induced increased glutathione S-transferase (GST) activity in liver, small bowel mucosa, and forestomach in mice. tandfonline.com | nih.govebi.ac.ukcontaminantdb.catandfonline.com |

| Flavor Chemistry | Contributes to nutty, cocoa, and roasted aroma notes. nih.govresearchgate.net Identified as a key volatile compound in cooked clam soup. researchgate.net Its formation is linked to thermal reactions in food processing. researchgate.net | nih.govresearchgate.net |

| Biological Roles | Reported roles include antineoplastic agent, plant growth regulator, fungal metabolite, mammalian metabolite, and Maillard reaction product. nih.govebi.ac.uk | nih.govebi.ac.uk |

This compound: Natural Occurrence and Presence in Biological and Food Systems

This compound is an organic chemical compound characterized by a furan ring substituted with a heptyl group at the 2-position. This compound has garnered attention due to its identification in various natural sources, spanning fungal, plant, and mammalian realms, as well as its presence and formation within diverse food matrices.

Natural Occurrence and Biogenetic Pathways of 2 Heptylfuran

Discovery and Isolation from Biological Sources

The presence of 2-heptylfuran has been documented across a range of biological organisms, highlighting its natural biosynthesis or accumulation in these systems.

Fungal Metabolites in Hypoxylon investiens Studies

This compound has been identified as a metabolite produced by fungi. Notably, it was isolated from the culture broth of Hypoxylon investiens BCRC 10F0115, an endophytic fungus residing in the stems of the plant Litsea akoensis var. chitouchiaoensis. nih.govresearchgate.net In one study focusing on Hypoxylon investiens, this compound was among seven compounds isolated from nature for the first time. nih.gov Its isolation has also been reported from Monascus pallens. researchgate.net

Plant Metabolites in Cichorium endivia, Hibiscus sabdariffa, and Eryngium campestre Investigations

Investigations into the metabolic profiles of various plant species have revealed the presence of this compound. It has been reported as a metabolite in Cichorium endivia (chicory) and Hibiscus sabdariffa (roselle). nih.govebi.ac.uk Additionally, this compound has been identified as a metabolite found in the roots of Eryngium campestre. ebi.ac.uk It is recognized more broadly as a plant metabolite. nih.govebi.ac.ukebi.ac.uk

Mammalian Metabolic Product Identification

Research indicates that this compound can also occur as a mammalian metabolic product. nih.govebi.ac.uk It has been identified as a component present in the aroma of roast beef and has been observed to induce the activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification pathways. ebi.ac.uk

Occurrence and Formation in Food Systems

This compound is a volatile compound found in a variety of food products and can be formed through specific food processing methods. It is utilized as a flavoring agent in the food industry. nih.govebi.ac.ukthegoodscentscompany.com

Its natural occurrence in food includes its presence in items such as roasted beef, cooked chicken, chicken fat, coffee, cranberry fruit, boiled egg, roasted filbert, roasted hazelnut, and roasted peanut. thegoodscentscompany.com

The formation of this compound in food systems can occur through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during thermal processing of foods. nih.govebi.ac.uk It is considered a Maillard reaction product. nih.govebi.ac.uk Furthermore, it is associated with the flavor of cocoa and roasted nuts and can be produced during thermal reactions. pan.olsztyn.plpan.olsztyn.pl Furan-substituted aliphatic hydrocarbons, including this compound, are commonly found in foods that have undergone roasting, smoking, cooking, and fermentation, as well as in various fruits, vegetables, nuts, and grains. inchem.org

Presence in Diverse Food Matrices

This compound is a widely distributed volatile compound detected in numerous food products. Its occurrence contributes to the flavor profiles of these foods. Research has identified this compound in a variety of matrices, including:

Vegetables: Potato, green vegetables such as chicory, endivia, garden tomatoes, asparagus, cabbage, capsicums, mint, and parsley. nih.govhmdb.cainchem.org

Nuts: Hazelnut, filbert, walnut, and peanut. inchem.orgthegoodscentscompany.com

Fruits: Pomes and cranberry fruit. hmdb.cathegoodscentscompany.com

Fats and Oils: Detected in fats and oils. hmdb.cathegoodscentscompany.com

Meat and Seafood: Found in roasted and cooked beef, cooked chicken, chicken fat, smoked fish, and shrimps. inchem.orgthegoodscentscompany.com

Other: Coffee and soybean. thegoodscentscompany.comd-nb.infodntb.gov.ua

The presence and concentration of this compound can vary depending on the specific food type, processing methods, and storage conditions.

Below is a table summarizing some of the food matrices where this compound has been reported:

| Food Category | Specific Food Items |

| Vegetables | Potato, Green Vegetables (Chicory, Endivia, Tomato, Asparagus, Cabbage, Capsicums, Mint, Parsley) nih.govhmdb.cainchem.org |

| Nuts | Hazelnut, Filbert, Walnut, Peanut inchem.orgthegoodscentscompany.com |

| Fruits | Pomes, Cranberry hmdb.cathegoodscentscompany.com |

| Fats and Oils | Fats and Oils hmdb.cathegoodscentscompany.com |

| Meat and Seafood | Roasted Beef, Cooked Beef, Cooked Chicken, Chicken Fat, Smoked Fish, Shrimps inchem.orgthegoodscentscompany.com |

| Other Food Items | Coffee, Soybean thegoodscentscompany.comd-nb.infodntb.gov.ua |

Maillard Reaction Product Formation Mechanisms

This compound is known to be a product of the Maillard reaction. nih.govebi.ac.uk The Maillard reaction is a complex series of non-enzymatic chemical reactions that occur between amino acids and reducing sugars when heated. wikipedia.orgnih.gov This reaction is responsible for the browning of food and the development of characteristic flavors and aromas during cooking and thermal processing. wikipedia.orgnih.gov

The formation of furan (B31954) compounds, including this compound, through the Maillard reaction involves the degradation of Amadori or Heyns rearrangement products, which are intermediates formed in the initial stages of the reaction. wikipedia.org These intermediates undergo further dehydration, fragmentation, and cyclization reactions, leading to the formation of various volatile heterocyclic compounds, including substituted furans. While the precise pathways leading specifically to this compound can be complex and depend on the specific precursors (amino acids and reducing sugars) and reaction conditions, it is established as a compound generated through this thermal process. researchgate.netoup.com

Thermal Reaction and Processing Effects on this compound Content

Thermal processing plays a significant role in the formation and content of this compound in food. High-temperature cooking methods such as roasting and cooking are associated with its generation. inchem.orgthegoodscentscompany.comresearchgate.netoup.comtandfonline.com Studies have indicated that this compound can be a significant volatile compound produced during thermal reactions, contributing to flavors described as cocoa and roasted nuts. researchgate.netoup.com

The temperature of processing is a critical factor. While thermal reactions at temperatures around 140°C have been shown to produce this compound, very high temperatures (e.g., 170–180°C) can potentially lead to a decrease in its content, suggesting possible degradation or further reactions at extreme heat. researchgate.netpan.olsztyn.pl This indicates that the optimal temperature for this compound formation via thermal processing may exist within a specific range.

Biogenetic and Secondary Metabolite Pathways

Beyond its formation during thermal processing, this compound is also found to occur naturally in organisms, suggesting the involvement of biogenetic pathways.

Enzymatic Transformations Leading to Furan Compounds

The biosynthesis of furan compounds in biological systems can involve enzymatic transformations. While specific enzymatic pathways directly leading to the formation of this compound are not extensively detailed in the provided information, related furan compounds, such as furan fatty acids (FuFAs), are known to be produced through enzymatic processes. nih.govnih.gov These pathways can involve enzymes like lipoxygenases and monooxygenases that catalyze the oxidation and cyclization of fatty acid precursors to form the furan ring. nih.govnih.gov The presence of this compound as a natural product in plants and fungi suggests that enzymatic mechanisms may also contribute to its formation in these organisms, although the exact enzymes and steps involved require further elucidation.

Role as a Secondary Metabolite in Organisms

This compound has been identified as a secondary metabolite in plants and fungi. hmdb.caebi.ac.ukebi.ac.ukukaazpublications.com Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. hmdb.ca They often play ecological roles, such as defense mechanisms against herbivores or pathogens, signaling molecules, or contributing to the organism's interaction with its environment. hmdb.ca The detection of this compound in species like Hypoxylon investiens (fungus) and Cichorium endivia (chicory, a plant) supports its classification as a fungal and plant metabolite, respectively. nih.gov This suggests that these organisms possess the biochemical machinery to synthesize this compound, potentially for a specific biological function.

Biosynthesis of Related Furan Fatty Acids (FuFAs)

Furan fatty acids (FuFAs) are a class of heterocyclic fatty acids found in various organisms, including plants, algae, and bacteria. d-nb.infodntb.gov.uanih.govnih.gov They are characterized by a furan ring within the fatty acid chain. d-nb.infonih.gov The biosynthesis of FuFAs involves the enzymatic modification of fatty acid precursors. For example, in some bacteria, FuFA biosynthesis starts with the methylation of cis-vaccenic acid, followed by desaturation and incorporation of oxygen to form the furan ring, catalyzed by enzymes like methylases and monooxygenases. nih.gov

While this compound is not classified as a furan fatty acid (which typically have a carboxyl group), the structural similarity (a heptyl chain attached to a furan ring) and the co-occurrence of some non-methylated furan fatty acids with a heptyl-substituted furan ring (e.g., 7-(5-heptylfuran-2-yl)-heptanoic acid) in matrices like processed soybeans suggest a potential relationship or shared biosynthetic origins for the furan ring structure. d-nb.infodntb.gov.ua However, further research is needed to fully understand any direct links between the biosynthetic pathways of FuFAs and the formation of this compound.

Synthetic Strategies and Chemical Transformations of 2 Heptylfuran

Established Synthetic Routes for 2-Heptylfuran and Analogues

The synthesis of this compound and its analogues can be achieved through various laboratory and potentially industrial methodologies, often involving the construction or modification of the furan (B31954) ring system.

Laboratory Synthesis Methodologies

Several laboratory methods contribute to the synthesis of substituted furans, including this compound and its analogues. Classic approaches such as the Paal-Knorr synthesis, which involves the cyclocondensation of 1,4-diketones, and the Feist-Benary synthesis, utilizing alpha-bromoketones and 1,3-dicarbonyl compounds, are foundational routes for generating substituted furans. fishersci.canih.gov

Modern synthetic strategies frequently employ metal catalysis to achieve furan ring formation. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols have proven to be efficient methods. fishersci.cafishersci.at Palladium-catalyzed oxidative cyclization of α-allyl-β-diketones represents another effective route for constructing the furan core. fishersci.atfishersci.ca

A specific laboratory procedure for synthesizing the analogue 2-pentyl-3-methyl-5-heptylfuran has been reported, utilizing catalytic silver nitrate (B79036) on silica (B1680970) gel with a hexadecynol derivative. This method is noted for being milder, faster, and more efficient compared to earlier techniques involving the isomerization of alkynylcarbinols under strongly basic conditions. americanelements.com

The synthesis of 2-alkylfurans, including this compound and 2-pentylfuran (B1212448), can also be accomplished through the acylation of furan with appropriate carboxylic acids or anhydrides, followed by a hydrodeoxygenation (HDO) step. atamanchemicals.comnih.gov

Industrial Synthesis Considerations

Industrial-scale production of furan, the parent compound, can be achieved through processes such as the palladium-catalyzed decarbonylation of furfural (B47365) or the copper-catalyzed oxidation of 1,3-butadiene. nih.gov The increasing focus on biomass utilization has led to the exploration of routes starting from renewable resources. Furfural, a key furanic compound, is commonly produced industrially from waste biomass like corncobs and sugar cane bagasse. atamanchemicals.comnih.govwikipedia.org

For alkylfurans, including this compound, potential industrial synthesis routes are being investigated, particularly those utilizing biomass-derived feedstocks. One such approach involves the synthesis of 2,5-dialkyl furans from biomass-derived 2-haloalkylfuran starting materials through reactions involving a catalyst and a hydrogen source. sigmaaldrich.com While primarily a transformation, the industrial hydrogenation of furans like furfural and furfuryl alcohol to produce tetrahydrofuran (B95107) derivatives is a significant process, often employing supported palladium catalysts in water, sometimes with the addition of carbon dioxide. wikipedia.orgsigmaaldrich.com These examples highlight the relevance of furan chemistry in the context of industrial-scale chemical production, including routes originating from biomass.

Derivatization and Structural Modification of the Furan Moiety

The furan ring in this compound and related compounds can undergo various chemical transformations, leading to valuable derivatives with altered structural and chemical properties.

Synthesis of Alkyltetrahydrofuran Analogues through Hydrogenation

Hydrogenation of the furan ring is a significant transformation, leading to the formation of dihydrofurans and ultimately saturated tetrahydrofuran analogues. nih.gov Catalytic hydrogenation is a widely used method for this conversion, employing metal catalysts such as nickel or palladium supported on suitable materials. fishersci.ca Palladium catalysts are frequently favored due to their high selectivity for the complete ring saturation to yield tetrahydrofuran products. fishersci.ca

Recent advancements include photocatalytic hydrogenation techniques. Photocatalytic hydrogenation of furan to tetrahydrofuran has been demonstrated using metal-loaded titanium(IV) oxide in alcoholic suspensions under hydrogen-free conditions, where palladium exhibits high photocatalytic activity. fishersci.cafishersci.no In these systems, the alcohol serves multiple roles as the solvent, electron donor, and hydrogen source. fishersci.ca

For the synthesis of tetrahydrofuran derivatives from biomass-derived furans like furfural and furfuryl alcohol, efficient hydrogenation methods involve the use of supported palladium catalysts and hydrogen, with water as the solvent and optionally carbon dioxide. wikipedia.orgsigmaaldrich.com Studies on the liquid phase hydrogenation of 2,5-dimethylfuran (B142691) have shown that supported palladium, rhodium, and ruthenium catalysts primarily promote ring hydrogenation to form 2,5-dimethyltetrahydrofuran, whereas platinum catalysts tend to favor ring-opening reactions. fishersci.ca

The hydrogenation of furanic compounds is crucial for converting biomass-derived molecules into potential biofuels and chemical intermediates. fishersci.ca

Regioselective Biocatalytic Transformations

Biocatalysis offers a powerful and often regioselective approach to transforming furans under mild reaction conditions. nih.govnih.gov Enzymes can catalyze a variety of reactions on the furan core, including oxidation and reduction processes, enabling selective syntheses. nih.gov

Baeyer-Villiger monooxygenases (BVMOs), for instance, have shown utility in the selective oxidation of furan aldehydes. Furfural can be oxidized by BVMOs to yield furanoid acids, with enzymes like Phenylacetone monooxygenase (PAMO) and its mutants demonstrating activity in converting furfural to 2-furoic acid. nih.gov

More complex transformations can be achieved through multienzymatic cascades. A fully biocatalytic protocol has been developed that utilizes a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase to effect the rearrangement of hydroxy-functionalized furans into spirolactones. fishersci.no The use of enzymes, sometimes in conjunction with mediator systems, has significantly expanded the repertoire of biocatalytic furan oxidation methods, including chloroperoxidase-catalyzed approaches. fishersci.no

These biocatalytic methods highlight the potential for precise and environmentally benign modifications of the furan structure.

Cyclization-Isomerization Reactions for Furan Formation

Cyclization and isomerization reactions are fundamental strategies in the synthesis of furan rings. Base-catalyzed cyclization-isomerization reactions of β- and γ-alkynyl allylic alcohols are known methods for the formation of furans. americanelements.comwikipedia.org

Transition-metal catalysis plays a significant role in facilitating various cyclization and cycloisomerization pathways. Gold catalysts have been employed in the cycloisomerization of conjugated allenones to form furans fishersci.at, as well as in propargylic substitution reactions followed by cycloisomerization fishersci.ca. Palladium catalysis is also effective, enabling divergent cyclization reactions, including the cycloisomerization of homoallenyl amides to produce functionalized furans. fishersci.at Palladium-catalyzed oxidative cyclization of α-allyl-β-diketones is another example where isomerization can precede the cyclization event. fishersci.ca Additionally, copper-catalyzed cycloisomerization of alkynyl ketones provides a route to substituted furans. wikipedia.org Intramolecular cyclizations, such as the intraannular cyclization of macrocyclic allenones, further exemplify the utility of cyclization strategies in furan synthesis. wikipedia.org

These diverse cyclization and isomerization reactions provide powerful tools for the construction of the furan ring system with various substitution patterns.

Palladium-Catalyzed Coupling Reactions for Furan Substitution

Palladium-catalyzed coupling reactions are valuable tools for the functionalization of furan rings, including this compound, by forming new carbon-carbon bonds. While the provided search results discuss palladium-catalyzed couplings involving other furan derivatives like 2-bromofuran (B1272941) or 2-iodofuran (B1589784) in Sonogashira coupling and the arylation of benzofurans mdpi.com, and the Suzuki-Miyaura cross-coupling for oligofurans rsc.org, direct examples specifically detailing palladium-catalyzed coupling reactions of this compound for substitution on its furan ring were not explicitly found within the provided snippets. However, the principles of palladium-catalyzed cross-coupling, such as Suzuki-Miyaura or Sonogashira coupling, are generally applicable to furan systems bearing appropriate leaving groups (e.g., halides or pseudohalides) or coupling partners (e.g., boronic acids or stannanes) at various positions on the ring. These methods typically involve a palladium catalyst, a base, and sometimes a co-catalyst or ligand to facilitate the formation of a new bond between the furan ring and another molecular fragment. mdpi.comrsc.org

This compound as a Synthetic Intermediate

This compound serves as a building block in the synthesis of various complex organic molecules.

Application in Phthalocyanine (B1677752) Synthesis

This compound can be utilized in the synthesis of substituted phthalocyanines. One approach involves a cycloaddition reaction between this compound and fumaronitrile, which yields a bicyclic intermediate. umich.edu This intermediate can then be aromatized to form 3-heptylphthalonitrile, a key precursor for the synthesis of phthalocyanines with heptyl substituents. umich.edu Phthalocyanines are macrocyclic compounds with a structure similar to porphyrins and are used in various functional materials. dergipark.org.tr The cyclotetramerization of phthalonitrile (B49051) derivatives is a common method for synthesizing phthalocyanines. dergipark.org.tr

Role in the Synthesis of Bicyclic Intermediates

As mentioned in the context of phthalocyanine synthesis, this compound participates in cycloaddition reactions, such as the [4+2] cycloaddition with fumaronitrile, to form bicyclic intermediates. umich.edu This reaction pathway is analogous to Diels-Alder reactions where a furan acts as a diene. umich.edu The resulting bicyclic structure contains the carbon framework that can be further transformed into other cyclic systems.

Integration into Complex Alkaloid Architectures

This compound has been employed as a starting material in the synthesis of complex alkaloid structures. Specifically, it has been used in the chemoenzymatic synthesis of the pyrrolizidine (B1209537) alkaloid xenovenine. researchgate.netrsc.org A key step in this synthesis involves the preparation of a triketone intermediate from this compound. researchgate.netrsc.org This triketone then undergoes a regioselective and stereoselective amination catalyzed by a transaminase enzyme, ultimately leading to the alkaloid framework. researchgate.netrsc.org Alkaloids are a diverse group of natural products with significant biological activities and complex molecular structures. researchgate.netnih.gov

Advanced Chemical Conversions and Reaction Engineering

Beyond standard transformations, this compound can be subjected to advanced chemical processes.

Hydroxylalkylation/Alkylation (HAA) of 2-Alkylfurans

2-Alkylfurans, including this compound, can undergo hydroxylalkylation/alkylation (HAA) reactions with aldehydes or ketones. google.comgoogle.com This process involves the addition of the alkylfuran to the carbonyl compound, followed by further alkylation or condensation, leading to the formation of larger molecules, referred to as condensed furan compounds (CF). google.comgoogle.com These reactions are often catalyzed by acid catalysts. google.com The resulting condensed furan compounds can be further modified, for example, by hydrogenation to form condensed saturated furan compounds (CSF) or by hydrodeoxygenation (HDO) to produce condensed furan alkanes (CFA). google.comgoogle.com These transformations are relevant in the context of converting biomass-derived furans into potential fuel precursors or components for lubricants and other applications. google.comgoogle.comrsc.org

Hydrogenation and Hydrodeoxygenation (HDO) of Furan-Based Compositions

Hydrogenation and hydrodeoxygenation (HDO) are crucial processes for upgrading furan-based compounds, including this compound, often aimed at producing saturated cyclic or acyclic hydrocarbons for applications such as fuels and lubricants liverpool.ac.uknih.gov. Hydrogenation of the furan ring can lead to the formation of dihydrofurans and tetrahydrofurans wikipedia.org. Complete saturation of the ring in this compound would yield 2-heptyltetrahydrofuran. This transformation is typically carried out using catalysts like palladium on carbon (Pd/C) ucr.edu.

Hydrodeoxygenation involves the removal of oxygen from the furan structure, often accompanied by hydrogenation. This process can lead to the cleavage of C-O bonds within the furan ring, resulting in the formation of open-chain alkanes liverpool.ac.uk. The HDO of furan derivatives into long-chain alkanes, such as decane (B31447) from specific furan compounds, has been explored using catalysts like Pd/C combined with solid acid promoters rsc.orgresearchgate.net. Bifunctional metal-acid catalysts are particularly effective for the hydroconversion of furanic compounds, promoting both ring-opening and oxygen removal liverpool.ac.uk. The efficiency of HDO can be influenced by reaction conditions, including temperature, pressure, and the choice of catalyst liverpool.ac.ukrsc.orgresearchgate.net.

In the context of producing lubricant-range molecules from biomass-derived 2-alkylfurans, including this compound, HDO is employed after initial condensation and hydrogenation steps. For example, condensed furan compounds derived from 2-alkylfurans and aldehydes can undergo HDO over catalysts like Ir-ReOx/SiO2 to produce branched alkanes nih.govgoogle.comgoogle.comresearchgate.net. This multi-step process allows for the synthesis of saturated, deoxygenated products with tailored molecular architectures nih.govresearchgate.net.

Catalytic Conversions and Upgrading Processes

Catalytic conversions of this compound and related furan compounds encompass a variety of reactions beyond simple hydrogenation and HDO, aimed at synthesizing more complex molecules or upgrading them for specific applications. One significant area is the C-C coupling of furans, a strategy used to increase carbon chain length for producing fuels and lubricant base oils nih.govgoogle.comgoogle.com.

Hydroxylalkylation/alkylation (HAA) is a key C-C coupling reaction involving 2-alkylfurans and aldehydes, catalyzed by acidic materials nih.govgoogle.comgoogle.com. This reaction forms condensed furan compounds, which can then be further transformed through hydrogenation and HDO to yield saturated furan rings or branched alkanes nih.govgoogle.comgoogle.comresearchgate.net. For instance, the reaction of 2-pentylfuran with lauraldehyde catalyzed by Aquivion® PW98 has been studied for the synthesis of condensed furan compounds google.comgoogle.com.

Another catalytic transformation involving furan derivatives is their conversion into pyrroles by reaction with ammonia (B1221849) in the presence of solid acid catalysts wikipedia.org. While not specifically demonstrated for this compound in the provided context, this highlights the versatility of furan ring in catalytic transformations.

Biocatalysis also plays a role in the transformations of furan derivatives. For example, this compound has been used as a starting material in the synthesis of triketones, which are then subjected to enzymatic amination using transaminases in the synthesis of alkaloids rsc.orgnih.govresearchgate.netresearchgate.net. This demonstrates the use of this compound as a building block in complex synthetic routes facilitated by enzymes.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can incorporate green chemistry principles by utilizing renewable feedstocks and developing more environmentally benign synthetic routes. Biomass-derived resources are increasingly explored as sustainable sources for furan compounds and their precursors liverpool.ac.uknih.gov. For example, 2-alkylfurans can be obtained from the HDO of C5 sugars derived from biomass or through the acylation of furan followed by HDO nih.gov. Aldehydes used in condensation reactions with 2-alkylfurans can also be sourced from natural oils or waste cooking oils nih.govgoogle.com.

Employing heterogeneous catalysts instead of homogeneous ones aligns with green chemistry principles as they are generally easier to separate from the reaction mixture, reducing waste and facilitating recycling nih.gov. The use of solid acid catalysts in HAA reactions and supported metal catalysts in hydrogenation and HDO processes exemplifies this approach nih.govgoogle.comgoogle.com.

Furthermore, the development of catalytic methods that operate under milder conditions, such as lower temperatures and pressures, contributes to energy efficiency, a key aspect of green chemistry rsc.orgresearchgate.net.

Process Intensification and Novel Reaction Techniques

Process intensification and the application of novel reaction techniques can enhance the efficiency and sustainability of synthetic routes involving this compound. While specific examples for this compound using all listed techniques are not extensively detailed in the provided search results, the application of these methods to furan chemistry in general suggests their potential relevance.

Flow chemistry, for instance, can offer advantages in terms of reaction control, heat transfer, and safety, particularly for exothermic or hazardous reactions. The isomerization of alkynyl allylic alcohols to furans using silver nitrate on silica gel has been noted as potentially applicable to a flow system orgsyn.org.

Microwave and sonochemical techniques can provide alternative energy sources for driving reactions, potentially leading to faster reaction rates and improved yields. Photocatalysis involves the use of light to accelerate chemical reactions, often under mild conditions. While this compound itself is mentioned in a list of compounds in a patent related to modulators and photocatalysis, a direct photocatalytic transformation of this compound is not explicitly described google.com. However, photocatalytic methods are being explored in broader organic synthesis, including transformations relevant to furan chemistry uni-graz.atacs.orgmdpi.com.

Electrochemistry offers a way to conduct redox reactions without the need for chemical oxidants or reductants, potentially leading to cleaner processes. Electrochemical methods have been explored for the synthesis of furan derivatives, such as the ethynylation of furan umich.edu. While this compound's hydrophobicity might limit its direct application in some aqueous electrochemical systems, non-aqueous or biphasic systems could potentially be employed .

The integration of biocatalysis into continuous flow systems represents another avenue for process intensification, enabling efficient and selective transformations of organic compounds, including those derived from furan rsc.org.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic and Mass Spectrometric Profiling

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for separating 2-Heptylfuran from other compounds in a sample and providing detailed information about its mass and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound, in various biological and food matrices. GC-MS separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Research has utilized GC-MS to profile volatile compounds in diverse samples where this compound is present. For instance, GC-MS analysis has been applied to study the volatile profiles of tea, meat, jamun leaves, coffee, and clam soup, identifying this compound among the detected compounds. hmdb.capan.olsztyn.plmdpi.compan.olsztyn.plnih.govnih.govmdpi.comnih.govukaazpublications.comuwaterloo.caoup.comresearchgate.net The identification of this compound by GC-MS is typically achieved by comparing its mass spectrum and retention index to those of authentic standards or spectral libraries like NIST. mdpi.comtaylorfrancis.com

The mass spectrum of this compound shows characteristic fragment ions. For example, experimental GC-MS data for this compound show prominent peaks at m/z 81.0, 82.0, 95.0, 166.0, and 109.0. The molecular ion peak at m/z 166.0 corresponds to the molecular weight of C₁₁H₁₈O. nih.govhmdb.ca

GC-MS has been employed in studies investigating the effect of processing on volatile compounds. For example, in the analysis of Cyclocarya paliurus tea, 2-n-Heptylfuran was detected, and its content was observed to decrease after fixation at high temperatures (170–180°C), suggesting its formation might be favored at lower thermal conditions (e.g., 140°C) and is associated with flavors like cocoa and roasted nuts. pan.olsztyn.plpan.olsztyn.pl In another study focusing on Maillard reaction products from mushroom hydrolysate, GC-MS was used to analyze volatile compounds, and this compound was identified as being associated with roasted nut aroma. ebi.ac.ukoup.com

Data from GC-MS analysis can be used for comparative studies and to differentiate samples based on their volatile profiles. For instance, GC-MS combined with multivariate data analysis has been used to differentiate volatile compounds in different meat varieties, where this compound was identified as a volatile compound present. mdpi.commdpi.comresearchgate.net

Headspace Solid Phase Microextraction (HS-SPME) is a sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds, including this compound. taylorfrancis.com HS-SPME involves exposing a coated fiber to the headspace above a sample, allowing volatile analytes to adsorb onto the fiber coating. The fiber is then injected into the GC-MS, where the analytes are thermally desorbed and separated. This solvent-free technique is rapid and efficient for extracting and concentrating aroma compounds. nih.govtaylorfrancis.com

HS-SPME-GC-MS has been successfully applied in various studies involving this compound. It has been used to analyze volatile compounds in stewed sheep tail fat, where 2-N-heptylfuran was identified as a volatile compound. mdpi.com The technique was also employed in the analysis of volatile compounds in heat-treated clam soup, identifying this compound among the detected furans. oup.com In the characterization of volatile compounds in different meat varieties, HS-SPME coupled with GC-Orbitrap MS was used for untargeted profiling, and this compound was among the identified furans. nih.govmdpi.comresearchgate.net

The efficiency of HS-SPME can be influenced by parameters such as fiber coating type, extraction temperature, and extraction time. nih.gov Studies have investigated the optimal SPME conditions for volatile compound analysis in different matrices. For example, in the analysis of meat volatiles, SPME conditions involving incubation and extraction at 55°C and desorption at 270°C were considered optimal. nih.gov Different SPME fiber types can also significantly affect the profiling pattern and the types and signal intensity of extracted compounds. nih.govresearchgate.net

Untargeted metabolomics aims to capture a comprehensive profile of metabolites in a biological system without preselecting specific compounds. When applied to volatile compounds, it involves the broad analysis of the volatile fraction of a sample. This compound is recognized as a volatile compound and has been included in untargeted metabolomics studies focusing on volatile profiles. pan.olsztyn.plmdpi.compan.olsztyn.plnih.govmdpi.comresearchgate.netfrontiersin.org

Untargeted metabolomics approaches, often utilizing techniques like HS-SPME-GC-MS or GC-Orbitrap MS, have been applied to compare volatile compound profiles in different samples. pan.olsztyn.plnih.govmdpi.comresearchgate.net For instance, untargeted metabolomics analysis of Cyclocarya paliurus tea revealed 2-n-heptylfuran as one of the detected volatile compounds, and its presence was linked to specific processing conditions. pan.olsztyn.plpan.olsztyn.pl Similarly, untargeted profiling of volatiles in different meat types using HS-SPME-GC-Orbitrap MS identified this compound as part of the complex volatile composition that allows for differentiation between meat categories. nih.govmdpi.comresearchgate.net

These untargeted approaches provide a broader view of the volatile metabolite changes and can identify potential biomarkers. pan.olsztyn.pl The identification of compounds in untargeted studies is typically based on comparing mass spectra and retention indices with databases. mdpi.comtaylorfrancis.com

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule based on their nuclear spins in a magnetic field. While direct structural elucidation of this compound itself is straightforward using standard NMR techniques, NMR is particularly valuable for confirming the structure of synthesized derivatives or identifying structural changes.

NMR spectroscopy, including ¹H and ¹³C NMR, has been used in the characterization of furan (B31954) derivatives. For example, the spectral analysis of 2-pentyl-3-methyl-5-heptylfuran, a substituted furan, included ¹H NMR and ¹³C NMR data, with assignments supported by 2D NMR experiments like COSY, HSQC, and HMBC. orgsyn.org These techniques provide coupling information and correlations between protons and carbons, which are essential for confirming complex structures.

For this compound itself, ¹H NMR spectra are available and can be used for identification and verification of its structure. nih.govfao.org The characteristic signals in the ¹H NMR spectrum correspond to the protons of the furan ring and the heptyl chain, providing a unique fingerprint for the molecule.

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule, providing information about the functional groups present. Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. IR spectroscopy is useful for the identification and characterization of this compound by confirming the presence of key functional groups, such as the furan ring and aliphatic C-H bonds.

IR spectra for this compound are available, including FTIR and vapor phase IR spectra. nih.gov These spectra show characteristic absorption bands corresponding to the vibrations of the furan ring and the heptyl chain. For furan rings, characteristic vibrations can appear in the 3100–3000 cm⁻¹ range (C-H stretching) and around 1640–1680 cm⁻¹ (C=C stretching).

IR spectroscopy has also been applied to analyze furan derivatives, providing insights into their vibrational properties. orgsyn.orgrsc.org The IR spectrum serves as a valuable tool for confirming the identity of this compound and its derivatives by comparing experimental spectra to known reference spectra. thermofisher.com

Applications of Advanced Spectroscopic Methods (e.g., Theoretical Spectroscopy)

While direct applications of theoretical spectroscopy specifically focused on this compound are not prominently detailed in the search results, spectroscopic methods are fundamental to the identification and structural confirmation of compounds like this compound when isolated from natural sources or synthesized. For instance, studies isolating compounds from fungal cultures, where this compound has been identified as a fungal metabolite, utilize spectroscopic methods such as UV, IR, and HR-ESI-MS for structural elucidation ebi.ac.ukacs.org. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS-EI) have also been employed to confirm the composition and structure of furan-based compounds, which would be applicable to this compound google.com. Predicted Collision Cross Section (CCS) values, which can be calculated based on the compound's structure and are relevant in certain mass spectrometry applications like ion mobility spectrometry, are available for this compound uni.lu.

Chemometric and Multivariate Data Analysis

Chemometric and multivariate data analysis techniques are extensively applied in studies involving the analysis of volatile compounds, including this compound, to discern patterns, classify samples, and identify key markers within complex datasets obtained from analytical instruments like GC-MS and GC-IMS mdpi.comoup.comx-mol.netsnu.ac.kroup.comnih.govresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netuliege.bemdpi.comresearchgate.netacs.org.

Principal Component Analysis (PCA) for Data Differentiation

Principal Component Analysis (PCA) is a widely used unsupervised multivariate statistical method for dimensionality reduction and visualization of complex datasets. In the context of this compound research, PCA is employed to explore the main tendencies and visualize the differentiation among samples based on their volatile compound profiles mdpi.comnih.govnih.govacs.org. For example, PCA has been used to distinguish between different cultivars of vegetable soybean seeds based on their volatile flavor compounds, where this compound is one of the analyzed components nih.gov. PCA can reveal clustering patterns among samples, indicating similarities or differences in their volatile composition rsc.org.

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA)

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised multivariate data analysis method used to maximize the separation between predefined groups of samples based on their analytical data researchgate.netmdpi.comresearchgate.net. OPLS-DA is particularly useful for identifying variables (volatile compounds) that contribute most significantly to the observed differences between groups. Studies analyzing volatile compounds in various food products, such as Puerariae roots and cigars under different aging conditions, have utilized OPLS-DA to effectively distinguish between samples and identify characteristic VOCs researchgate.netmdpi.com. While the search results mention OPLS-DA being applied to volatile profiles that include this compound, specific detailed findings solely focused on this compound's contribution within an OPLS-DA model are often presented alongside other significant volatile compounds snu.ac.krresearchgate.netmdpi.comresearchgate.net.

Partial Least Squares Discriminant Analysis (PLS-DA) for Compound Relationships

Partial Least Squares Discriminant Analysis (PLS-DA) is another supervised multivariate technique used to build a model that relates the matrix of predictors (volatile compounds) to a matrix of responses (sample classes) mdpi.comoup.comx-mol.netsnu.ac.krresearchgate.net. PLS-DA helps in understanding the relationship between the volatile compounds and the classification of samples. It has been applied in studies investigating the flavor compounds of cooked products, such as clam soup and different meat categories, to reveal the relationship between key volatile compounds, including this compound, and different thermal treatments or meat types mdpi.comoup.comx-mol.netresearchgate.net. PLS-DA models can effectively distinguish between groups and provide insights into which compounds are most influential in this discrimination mdpi.comoup.com.

Variable Importance in Projection (VIP) Analysis for Key Compound Identification

Variable Importance in Projection (VIP) analysis is often used in conjunction with PLS-DA and OPLS-DA models to identify the variables (volatile compounds) that are most important for the projection and thus contribute most significantly to the separation between groups mdpi.comoup.comx-mol.netsnu.ac.krresearchgate.netresearchgate.netuliege.bemdpi.comresearchgate.net. A variable with a VIP score typically greater than 1 is considered to be important in the model uliege.beresearchgate.net. Studies analyzing volatile profiles in various matrices have used VIP analysis to pinpoint key volatile markers. This compound has been identified as a compound with a notable VIP score in studies investigating the volatile compounds of cooked clam soup and different meat varieties, indicating its importance in differentiating samples based on thermal processing or meat type mdpi.comoup.comx-mol.netresearchgate.net. VIP analysis helps in focusing on the most relevant compounds for further investigation or quality control purposes.

Here is an example of how VIP scores might be presented in research findings, based on the search results snu.ac.kr:

| Compound | VIP Score (Example Context 1) | VIP Score (Example Context 2) |

|---|---|---|

| This compound | > 1 (Cooked Clam Soup) oup.comx-mol.netresearchgate.net | > 1 (Different Meat Types) mdpi.com |

| Compound X | ... | ... |

| Compound Y | ... | ... |

Note: The specific VIP scores for this compound vary depending on the study and the matrix being analyzed. The table above provides a generalized representation based on the finding that this compound had a VIP > 1 in certain studies.

Development of Analytical Methodologies

The accurate analysis of this compound in various complex matrices necessitates the development and optimization of suitable analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for extracting and analyzing volatile compounds, including this compound, from samples like food products mdpi.comoup.comnih.govresearchgate.netuliege.be. The optimization of parameters such as extraction fibers, extraction temperature, extraction time, and desorption time is crucial for achieving high sensitivity and good reproducibility mdpi.com. GC-IMS is another analytical technique employed, and methodologies using GC-IMS have been developed and applied for the rapid analysis and characterization of volatile organic compounds, including this compound, in samples like vegetable soybean seeds and cigars nih.govresearchgate.netmdpi.com. Method validation, including assessing linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision, is an essential part of developing reliable analytical methods for compounds like this compound mdpi.com. These developed methodologies are vital for both targeted and untargeted profiling of volatile compounds in research and quality control applications.

Trace Analysis Techniques for Furan Compounds

Trace analysis of furan compounds, including this compound, often requires highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely employed method for separating and identifying volatile and semi-volatile organic compounds like furans based on their volatility and mass-to-charge ratios. tidjma.tnresearchgate.net High-performance liquid chromatography (HPLC) coupled with detectors such as UV-Vis is useful for analyzing less volatile furan derivatives. tidjma.tn

For the analysis of volatile furan compounds in complex matrices, sample preparation techniques that involve extraction and concentration are often necessary to achieve low detection limits. Headspace (HS) analysis and solid-phase microextraction (SPME) are two common approaches used in conjunction with GC-MS. scioninstruments.comscispace.comshimadzu.comresearchgate.netrestek.comresearchgate.net HS-GC-MS is effective for samples with relatively high concentrations of furans, while HS-SPME offers improved sensitivity for lower concentrations by concentrating the analytes on a fiber prior to injection into the GC-MS system. shimadzu.comrestek.com Recent advancements include the use of SPME Arrow technology, which provides improved durability and can enhance sensitivity for analyzing furan and alkylfurans in complex food matrices. shimadzu.comsepscience.commdpi.comnih.gov

The analysis of furan compounds can be complicated by the presence of isomers with similar chemical properties, such as 2-methylfuran (B129897) and 3-methylfuran (B129892), or 2,5-dimethylfuran (B142691) and 2-ethylfuran. researchgate.netmdpi.comosti.gov Achieving accurate quantification of these isomers often necessitates complete chromatographic separation or the use of tandem mass spectrometry (MS/MS) for enhanced selectivity. researchgate.netmdpi.comosti.gov GC-MS/MS operating in multiple reaction monitoring (MRM) mode is advantageous for more accurate quantification with less interference from matrix impurities, providing high sensitivity and reliability even in complex samples. shimadzu.commdpi.comnih.gov

Research has demonstrated the application of these techniques for analyzing furan and alkylfurans in various matrices. For instance, studies have focused on the determination of furans in food products subjected to thermal treatment, such as coffee, baby food, and juices, where these compounds can form. scioninstruments.comscispace.comshimadzu.comresearchgate.netrestek.comresearchgate.netsepscience.commdpi.comnih.govmdpi.com Methods involving SPME-GC-MS have shown good precision and accuracy for trace analysis of furan in foodstuffs, with reported repeatability and recovery rates within acceptable ranges for different food matrices. scispace.comresearchgate.netmdpi.comnih.gov

While specific detailed research findings solely on the trace analysis of this compound were not extensively available in the provided search results, the methods described for furan and other alkylfurans are directly applicable. For example, this compound has been identified as a volatile organic compound detected in air samples from tank farms using techniques like GC/MS hanfordvapors.com. This highlights the relevance of these trace analysis methods for detecting this compound in environmental or industrial settings.

Method validation is a critical aspect of trace analysis to ensure the reliability of the results. Parameters such as recovery, precision (intra-day and inter-day variability), limit of detection (LOD), and limit of quantitation (LOQ) are evaluated. Studies on furan and its derivatives have reported good recovery rates and low LOQs using optimized SPME-GC-MS/MS methods in various food matrices. researchgate.netmdpi.comnih.gov

Environmental Monitoring Methods for Furan Derivatives

Environmental monitoring of furan derivatives is important due to the potential presence of these compounds in air, water, soil, and biological matrices. While polychlorinated dibenzofurans (PCDFs) are well-known persistent organic pollutants and a major focus of environmental monitoring due to their toxicity, other furan derivatives, including alkylfurans, can also be present in the environment from various sources such as combustion processes and industrial activities. tidjma.tnresearchgate.netrsc.orgcpcb.nic.innih.gov

Effective environmental monitoring requires appropriate sampling techniques tailored to the specific matrix. For air monitoring, both passive and active sampling methods are employed. Passive sampling uses sorbent tubes or diffusive samplers to collect compounds over time, while active sampling involves drawing air through filters or impingers. tidjma.tn The collected samples are then subjected to analytical techniques.

The analytical techniques used for environmental monitoring of furan derivatives are largely the same as those used for trace analysis, with GC-MS and GC-MS/MS being prominent due to their ability to identify and quantify compounds at low concentrations in complex environmental samples. tidjma.tnresearchgate.netosti.govnih.gov High-resolution gas chromatography coupled to high-resolution mass spectrometry (HRGC-HRMS) is a powerful technique often used for the analysis of highly toxic chlorinated furans, providing high selectivity and sensitivity. osti.govcpcb.nic.in However, advancements in GC-MS/MS are making it a viable alternative for the analysis of various furan compounds. mdpi.comnih.gov

Environmental monitoring efforts may involve assessing furan derivatives in air emissions from sources like waste incineration and industrial processes. tidjma.tnscioninstruments.comcpcb.nic.in Monitoring in water, soil, and biological samples is also conducted to understand the distribution and potential accumulation of these compounds in the environment and living organisms. rsc.orgnih.gov

While much of the environmental monitoring literature focuses on chlorinated furans, the analytical methodologies developed are transferable to other furan derivatives like this compound. The detection of this compound in air samples from tank farms demonstrates its presence in certain environmental contexts and the applicability of GC/MS for its monitoring. hanfordvapors.com

Challenges in environmental monitoring of furans include the need for sensitive techniques to detect ultra-trace levels, especially in complex environmental matrices, and the potential for matrix effects to interfere with analysis. tidjma.tnshimadzu.comtidjma.tn Ongoing research focuses on developing more sensitive and robust techniques, as well as high-throughput screening methods for comprehensive environmental monitoring. tidjma.tntidjma.tn

Summary of Analytical Techniques for Furan Compounds

| Technique | Principle | Application in Furan Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds by volatility, identifies by mass spectrum. | Primary method for volatile and semi-volatile furans in various matrices. tidjma.tnresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on interactions with stationary and mobile phases. | Useful for less volatile furan derivatives. tidjma.tn |

| Headspace (HS) Analysis | Analyzes volatile compounds in the gas phase above a sample. | Suitable for samples with higher furan concentrations. shimadzu.comrestek.com |

| Solid-Phase Microextraction (SPME) | Concentrates volatile and semi-volatile compounds onto a fiber. | Enhances sensitivity for trace furan analysis. scispace.comshimadzu.comresearchgate.netrestek.comresearchgate.netsepscience.commdpi.comnih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides increased selectivity and sensitivity through multiple stages of mass analysis. | Improves accuracy and reduces interference, especially for isomers and complex matrices. shimadzu.commdpi.comnih.gov |

| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | Offers very high selectivity and sensitivity. | Often used for analysis of highly toxic chlorinated furans. osti.govcpcb.nic.in |

Selected Research Findings on Furan and Alkylfuran Analysis

| Matrix | Analytical Method | Key Findings / Performance Metrics | Source |

| Transformer Oil | Water Extraction + HPLC-UV | Detection limits at 1 ppb v/v, linear range 5-1000 ppb v/v, recovery >98%. researchgate.net | researchgate.net |

| Foodstuffs | SPME-GC-MS (Isotope Dilution) | Rapid and robust, detection capability 43 pg (absolute), applicable to various foods. scispace.com | scispace.com |

| Processed Food | SPME Arrow + GC-MS/MS (MRM) | High sensitivity and reliable analysis in complex matrices. shimadzu.com | shimadzu.com |

| Food Matrices | SPME Arrow + GC-MS/MS (MRM) | Method validated for furan and 10 derivatives, recovery 76-117%, LOQ 0.003-0.675 ng/g. mdpi.comnih.gov | mdpi.comnih.gov |

| Fruit Juice | HS-SPME-GC/MS | LOQ 5 µg/kg, recovery 80-110%, good repeatability. researchgate.net | researchgate.net |

| Air Samples (Tank Farm) | GC/MS | Detection of this compound among other VOCs. hanfordvapors.com | hanfordvapors.com |

Biological Activities and Mechanistic Investigations of 2 Heptylfuran

Antineoplastic and Chemopreventive Activities

2-Heptylfuran has demonstrated potential in inhibiting chemically induced carcinogenesis and is recognized as an effective inhibitor of this process. nih.govebi.ac.ukukaazpublications.comcontaminantdb.ca

Inhibition of Chemically Induced Carcinogenesis

Studies have shown that 2-n-heptylfuran (HF) can inhibit tumorigenesis induced by chemical carcinogens in laboratory animals. ebi.ac.uktandfonline.comacs.org For instance, HF, along with 2-n-butylthiophene (BT), was investigated for its effects on benzo[a]pyrene-induced forestomach tumors and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumors in A/J mice. Both compounds were found to reduce the incidence of these tumors. ebi.ac.uktandfonline.comacs.org In the context of benzo[a]pyrene-induced tumorigenesis in A/J mice, HF showed inhibitory effects on forestomach tumor formation. tandfonline.com However, its efficacy can be tissue-selective, as HF was found to be ineffective in inhibiting pulmonary adenoma formation in the lung in the same study. tandfonline.com

Mechanisms of Action in Tumorigenesis Reduction

The mechanisms by which this compound reduces tumorigenesis are linked to its effects on detoxification pathways. Furan-containing natural products, including this compound, are known to induce increased activity of the glutathione (B108866) S-transferase (GST) enzyme system, which plays a crucial role in detoxifying activated carcinogens and other xenobiotics. tandfonline.com This induction of detoxifying enzymes is considered a key mechanism for the observed chemopreventive effects. tandfonline.comucr.edu The furan (B31954) moiety itself appears to be vital for this biological activity; saturation of the furan ring can eliminate the GST-inducing activity. tandfonline.comucr.edu

Induction of Glutathione S-Transferase Enzyme System Activity

2-n-Heptylfuran has been found to induce increased activity of the detoxifying enzyme glutathione S-transferase (GST). ebi.ac.uklktlabs.comtandfonline.comucr.eduacs.org Studies in A/J mice administered HF by gavage at doses ranging from 11 to 90 μmol showed increased GST activity in various tissues, including the liver, small bowel mucosa, and forestomach. tandfonline.com Notably, at a dose of 50 μmol, HF was found to increase the glutathione (GSH) level in all four tissues studied (liver, small bowel mucosa, forestomach, and lung). tandfonline.com This induction of GST activity is correlated with the inhibition of carcinogenesis. tandfonline.com

Plant Biological Interactions

This compound has also been identified as a compound that can interact with plants, exhibiting properties of a plant growth regulator. nih.govebi.ac.ukebi.ac.uk

Role as a Plant Growth Regulator

This compound is classified as a plant growth regulator, defined as a chemical, natural or artificial, that can affect the rate of growth of a plant. ebi.ac.ukebi.ac.uk It is one of several volatile organic compounds (VOCs) produced by microorganisms, such as fungi, that can have biological effects on plants. rutgers.edurutgers.edunih.govunavarra.es

Effects on Plant Growth Parameters (e.g., Fresh Weight, Chlorophyll (B73375) Content)

Research on the effects of fungal volatile organic compounds on Arabidopsis thaliana has shown that this compound can influence plant growth parameters. rutgers.edunih.govresearchgate.netresearchgate.net In one study, exposure of two-week-old vegetative A. thaliana plants to this compound at a concentration of 0.5 μg/l resulted in a significant decrease in fresh weight after 72 hours compared to control plants. nih.govresearchgate.net The mean fresh weight of exposed plants was approximately 6.3 mg less than controls. nih.gov However, other studies testing this compound at a lower, more physiological concentration (10 ng/l) found that it induced significant increases in fresh weight and total chlorophyll content in Arabidopsis thaliana plants. rutgers.edurutgers.eduresearchgate.net This suggests that the effect of this compound on plant growth may be concentration-dependent.

Table 1: Effects of this compound on Arabidopsis thaliana Fresh Weight

| Compound | Concentration | Exposure Duration | Effect on Fresh Weight | Reference |

| This compound | 0.5 μg/l | 72 hours | Decreased | nih.govresearchgate.net |

| This compound | 10 ng/l | Not specified | Increased | rutgers.edurutgers.eduresearchgate.net |

Table 2: Effects of this compound on Arabidopsis thaliana Chlorophyll Content

| Compound | Concentration | Exposure Duration | Effect on Chlorophyll Content | Reference |

| This compound | 0.5 μg/l | 72 hours | No significant change | nih.gov |

| This compound | 10 ng/l | Not specified | Increased | rutgers.edurutgers.eduresearchgate.net |

It is important to note that while some studies indicate a decrease in fresh weight at higher concentrations, other research at lower concentrations points towards a growth-promoting effect, including increased fresh weight and chlorophyll content. rutgers.edurutgers.edunih.govresearchgate.netresearchgate.net

Modulation of Gene Expression in Model Plants (e.g., Arabidopsis thaliana)

Research using Arabidopsis thaliana as a model plant has investigated the effects of various fungal VOCs, including this compound, on plant growth and gene expression. Studies have shown that this compound can influence the development of A. thaliana. researchgate.netmdpi.comd-nb.inforutgers.eduapsnet.org

Exposure of Arabidopsis seedlings to this compound at a concentration of 10 ng/l has been reported to induce significant increases in fresh weight and total chlorophyll content. researchgate.netrutgers.edu However, other studies have indicated that this compound can decrease fresh weight in vegetative Arabidopsis plants when tested as a single compound. ebi.ac.ukd-nb.infonih.govresearchgate.net This suggests that the concentration and context of exposure (single compound vs. mixture) may play a role in the observed effects.

While RNA sequencing analysis has been performed on Arabidopsis treated with other plant growth-promoting VOCs like 1-decene (B1663960), revealing differential expression of genes involved in processes such as cell wall modification, auxin induction, stress, and defense responses, specific detailed research findings on the modulation of Arabidopsis gene expression solely by this compound were not extensively detailed in the provided search results. researchgate.netrutgers.edu The existing data primarily focuses on the physiological outcomes like changes in fresh weight and chlorophyll content. researchgate.netrutgers.edu

Influence of Fungal Volatile Organic Compounds on Plant Development